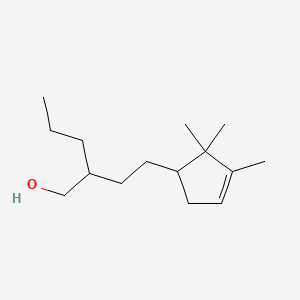

2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol

Description

CAS Registry Number: 74981-29-6 IUPAC Name: 2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol

This compound belongs to the class of cyclic terpenoid alcohols, characterized by a cyclopentene core substituted with methyl, propyl, and butanol groups. Its structure features:

- A cyclopent-3-ene ring with three methyl groups at positions 2, 2, and 3.

- A beta-propyl group (C3H7) attached to the cyclopentene backbone.

- A 1-butanol (C4H9OH) chain at position 1.

Properties

CAS No. |

74981-29-6 |

|---|---|

Molecular Formula |

C15H28O |

Molecular Weight |

224.38 g/mol |

IUPAC Name |

2-[2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethyl]pentan-1-ol |

InChI |

InChI=1S/C15H28O/c1-5-6-13(11-16)8-10-14-9-7-12(2)15(14,3)4/h7,13-14,16H,5-6,8-11H2,1-4H3 |

InChI Key |

GRZGHPUCFCQWND-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC1CC=C(C1(C)C)C)CO |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol typically involves the following steps:

Formation of the Cyclopentene Ring: The cyclopentene ring is synthesized through a series of cyclization reactions involving appropriate precursors.

Substitution Reactions: Methyl groups are introduced to the cyclopentene ring through substitution reactions using methylating agents.

Attachment of the Butanol Side Chain: The butanol side chain is attached to the cyclopentene ring through a series of alkylation reactions.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity under controlled reaction conditions .

Chemical Reactions Analysis

2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or alkanes.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures .

Scientific Research Applications

2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Functional Groups :

Hydroxyl group (butanol) enabling hydrogen bonding and solubility in polar solvents.

Branched alkyl substituents (methyl, propyl) influencing steric hindrance and hydrophobicity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound 74981-29-6 is listed alongside other chemicals in the evidence, though none share direct structural similarity.

| Compound Name | CAS Number | Key Functional Groups | Notable Differences |

|---|---|---|---|

| 2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol | 74981-29-6 | Cyclopentene, hydroxyl, alkyl substituents | Base compound for comparison |

| Methyl 5-thioxo-L-prolinate | 85178-37-6 | Thioxo group, ester, proline backbone | Heterocyclic (proline derivative) with sulfur |

| p-Hydroxybenzenesulphonic acid compound with 2,2-iminodiethanol | 93893-01-7 | Sulfonic acid, ethanolamine salt | Ionic compound with high water solubility |

| 8-(2-Hydroxyethylamino)theophylline | 7654-01-5 | Xanthine derivative, hydroxyethylamino group | Purine-based structure with bronchodilator uses |

Key Observations :

Physicochemical Properties

No direct data on melting point, solubility, or molecular weight are provided for 74981-29-6 in the evidence. However, inferences can be made:

- Hydrophobicity : The branched alkyl groups (trimethyl, propyl) suggest lower water solubility compared to ionic compounds like 93893-01-5.

- Reactivity : The cyclopentene ring may undergo electrophilic addition reactions, unlike the stable sulfonic acid or ester groups in 93893-01-7 and 85178-37-4.

Biological Activity

2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol (CAS Number: 21149566) is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C15H28O |

| Molecular Weight | 228.39 g/mol |

| IUPAC Name | 2,2,3-trimethyl-1-butanol |

| CAS Number | 21149566 |

Structure

The molecular structure of 2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol features a cyclopentene ring with multiple methyl groups and a butanol side chain. This unique configuration contributes to its biological activity.

Antimicrobial Properties

Research indicates that 2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various pathogenic bacteria and fungi. For instance:

- Inhibition of Bacterial Growth : Studies have demonstrated its effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases. Its mechanism involves modulation of inflammatory pathways by inhibiting pro-inflammatory cytokines .

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells, indicating potential use in cancer therapy .

The biological activity of 2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol can be attributed to its ability to interact with cellular membranes and proteins:

- Membrane Interaction : The hydrophobic nature allows it to integrate into lipid bilayers, altering membrane fluidity and influencing cell signaling pathways.

- Protein Binding : It may form non-covalent interactions with specific proteins involved in signaling pathways, leading to altered cellular responses.

Study on Antimicrobial Activity

A study conducted by researchers at a leading university assessed the antimicrobial efficacy of 2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol against foodborne pathogens. Results indicated that the compound significantly reduced bacterial counts in vitro and showed promise as a natural preservative in food products .

Investigation into Anti-inflammatory Properties

Another research project focused on the anti-inflammatory effects of the compound in animal models. The results demonstrated a reduction in inflammation markers following treatment with varying doses of the compound, suggesting its potential for managing inflammatory conditions .

Future Directions and Applications

Given its diverse biological activities, 2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol holds promise for various applications:

- Pharmaceutical Development : Further research is warranted to develop formulations for treating infections and inflammatory diseases.

- Food Industry : Its antimicrobial properties could be harnessed for natural food preservation methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.